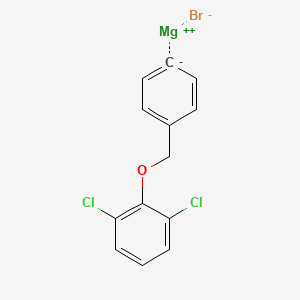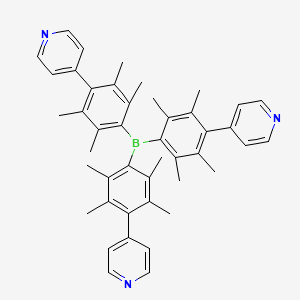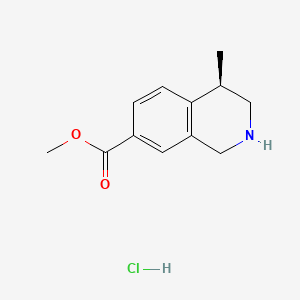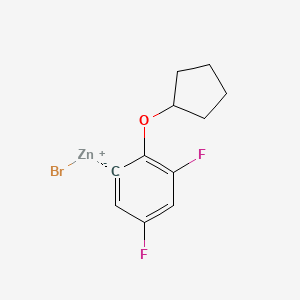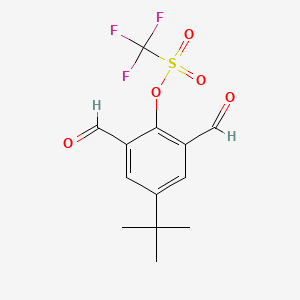
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a trifluoromethanesulfonate group, which imparts significant reactivity, and two formyl groups positioned at the 2 and 6 positions of the phenyl ring. The tert-butyl group adds steric bulk, influencing the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate typically involves multiple steps. One common method includes the formylation of a tert-butyl-substituted phenyl compound, followed by the introduction of the trifluoromethanesulfonate group. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used. The trifluoromethanesulfonate group can be introduced using trifluoromethanesulfonic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature, likely due to its specialized applications and relatively low demand. the general principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied.
化学反应分析
Types of Reactions
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Oxidation and Reduction: The formyl groups can undergo oxidation to carboxylic acids or reduction to alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the trifluoromethanesulfonate group acts as a leaving group.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation of formyl groups can be achieved using agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amides, thioethers, and ethers.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
科学研究应用
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through its reactive formyl and trifluoromethanesulfonate groups.
作用机制
The mechanism of action of 4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate involves its reactive functional groups:
Trifluoromethanesulfonate Group: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Formyl Groups: Participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilyl trifluoromethanesulfonate: Similar in having a trifluoromethanesulfonate group but differs in the presence of a silyl group instead of formyl groups.
tert-Butyl(diphenyl)silyl trifluoromethanesulfonate: Contains a diphenylsilyl group, making it bulkier and potentially more stable.
Uniqueness
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate is unique due to the combination of its reactive formyl groups and the trifluoromethanesulfonate group, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic organic chemistry for creating complex molecules .
属性
分子式 |
C13H13F3O5S |
|---|---|
分子量 |
338.30 g/mol |
IUPAC 名称 |
(4-tert-butyl-2,6-diformylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H13F3O5S/c1-12(2,3)10-4-8(6-17)11(9(5-10)7-18)21-22(19,20)13(14,15)16/h4-7H,1-3H3 |
InChI 键 |
MLODEXNZEJZUBL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=O)OS(=O)(=O)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


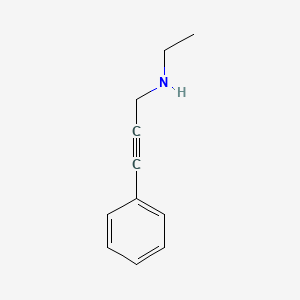
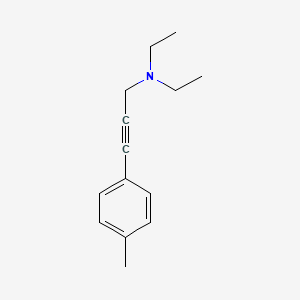
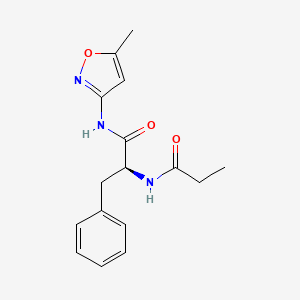
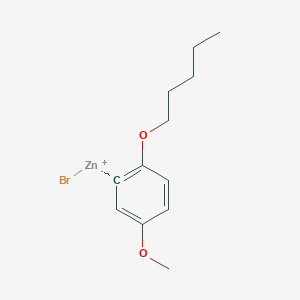
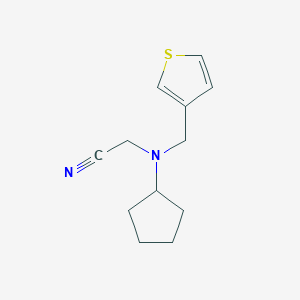
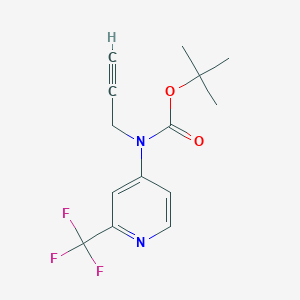
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
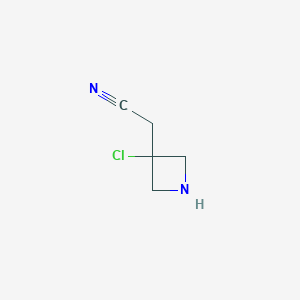
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
